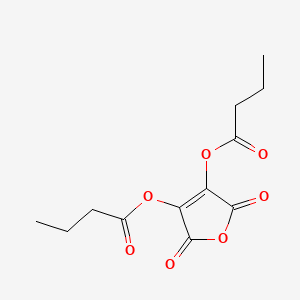
Maleic anhydride, dihydroxy-, dibutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic anhydride, dihydroxy-, dibutyrate is a derivative of maleic anhydride, a versatile chemical compound widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups and two butyrate groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of maleic anhydride, dihydroxy-, dibutyrate typically involves the esterification of maleic anhydride with butyric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of maleic anhydride and butyric acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Maleic anhydride, dihydroxy-, dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various esters, acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Maleic anhydride, dihydroxy-, dibutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of maleic anhydride, dihydroxy-, dibutyrate involves its reactivity with various nucleophiles due to the presence of electrophilic anhydride and hydroxyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The molecular targets and pathways involved include esterification and amidation reactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Maleic Anhydride: A precursor to maleic anhydride, dihydroxy-, dibutyrate, used in similar applications but with different reactivity.
Fumaric Acid: An isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Anhydride: Similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of hydroxyl and butyrate groups, which provide distinct chemical properties and reactivity compared to other maleic anhydride derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
132-82-1 |
|---|---|
Fórmula molecular |
C12H14O7 |
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
(4-butanoyloxy-2,5-dioxofuran-3-yl) butanoate |
InChI |
InChI=1S/C12H14O7/c1-3-5-7(13)17-9-10(12(16)19-11(9)15)18-8(14)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
SMFDSCCTAOVFIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


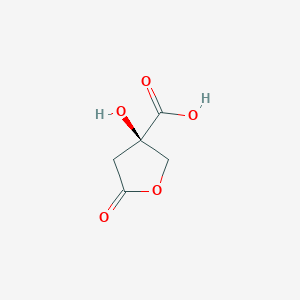
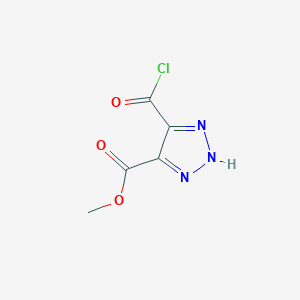
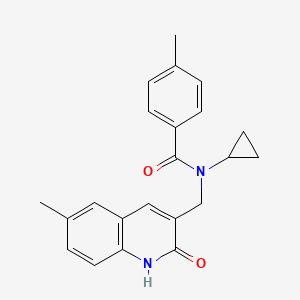

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
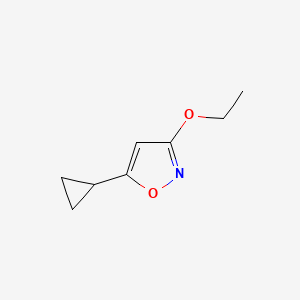
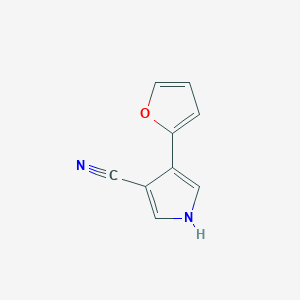

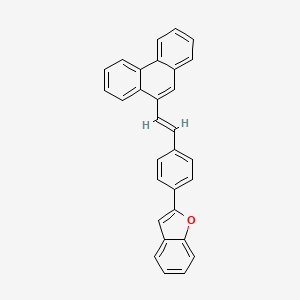
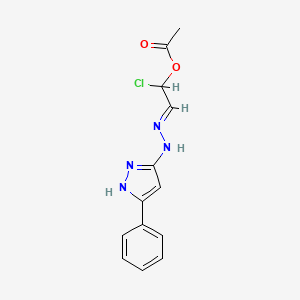
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
